molecular formula C22H19N3O3S B3581877 5-methyl-4-oxo-3-(2-phenoxyethyl)-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

5-methyl-4-oxo-3-(2-phenoxyethyl)-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B3581877
M. Wt: 405.5 g/mol
InChI Key: JMFWABBWJYPSRB-UHFFFAOYSA-N
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Description

The compound you mentioned is a derivative of thieno[2,3-d]pyrimidine. Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their wide range of biological activities . They are key structural fragments of several antiviral agents and exhibit properties such as antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines can undergo various chemical reactions. For example, they can participate in the Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidines can vary depending on the specific compound and its biological target. Some thieno[2,3-d]pyrimidines have been found to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), a potential target for antibacterial drug candidates .

Properties

IUPAC Name

5-methyl-4-oxo-3-(2-phenoxyethyl)-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-15-18-21(29-19(15)20(26)24-16-8-4-2-5-9-16)23-14-25(22(18)27)12-13-28-17-10-6-3-7-11-17/h2-11,14H,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFWABBWJYPSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CCOC3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-4-oxo-3-(2-phenoxyethyl)-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
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5-methyl-4-oxo-3-(2-phenoxyethyl)-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
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5-methyl-4-oxo-3-(2-phenoxyethyl)-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
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5-methyl-4-oxo-3-(2-phenoxyethyl)-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 5
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5-methyl-4-oxo-3-(2-phenoxyethyl)-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
5-methyl-4-oxo-3-(2-phenoxyethyl)-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

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